Ethyl 5-(4-bromophenyl)-6a-methyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
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Overview
Description
ETHYL 5-(4-BROMOPHENYL)-6A-METHYL-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromophenyl group, a methyl group, and an ethyl ester functional group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(4-BROMOPHENYL)-6A-METHYL-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization, and the employment of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(4-BROMOPHENYL)-6A-METHYL-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
ETHYL 5-(4-BROMOPHENYL)-6A-METHYL-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of ETHYL 5-(4-BROMOPHENYL)-6A-METHYL-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may bind to and inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-(4-CHLOROPHENYL)-6A-METHYL-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE
- ETHYL 5-(4-FLUOROPHENYL)-6A-METHYL-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE
Uniqueness
The presence of the bromophenyl group in ETHYL 5-(4-BROMOPHENYL)-6A-METHYL-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE imparts unique chemical and biological properties compared to its chloro and fluoro analogs. This uniqueness can be attributed to the different electronic and steric effects of the bromine atom, which can influence the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C15H14BrN3O4 |
---|---|
Molecular Weight |
380.19 g/mol |
IUPAC Name |
ethyl 5-(4-bromophenyl)-6a-methyl-4,6-dioxo-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C15H14BrN3O4/c1-3-23-13(21)11-10-12(20)19(9-6-4-8(16)5-7-9)14(22)15(10,2)18-17-11/h4-7,10,18H,3H2,1-2H3 |
InChI Key |
VPACSZFGGKRPGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2(C1C(=O)N(C2=O)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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